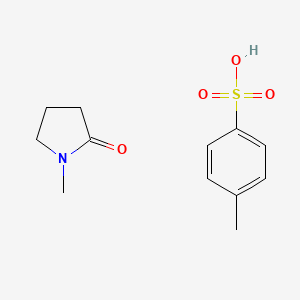

1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt

Description

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-4-2-3-5(6)7/h2-5H,1H3,(H,8,9,10);2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQURFQLGPUPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40845270 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--1-methylpyrrolidin-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40845270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918659-71-9 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--1-methylpyrrolidin-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40845270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Reaction of γ-Butyrolactone with Methylamines

The industrial synthesis of NMP, as detailed in US6348601B2 , involves the reaction of γ-butyrolactone (γ-BL) with methylamines (monomethylamine, dimethylamine, or trimethylamine) at elevated temperatures and pressures. The process is typically conducted in a continuous tube reactor under the following conditions:

| Parameter | Range |

|---|---|

| Temperature | 200–300°C |

| Pressure | 50–150 bar |

| Molar ratio (MMA:γ-BL) | 1.05–1.5 |

| Catalyst | Solid acid or metal |

| Residence time | 1.5–5 hours |

In this method, γ-BL undergoes nucleophilic attack by methylamine, leading to ring-opening and subsequent cyclization to form NMP. Excess methylamines and ammonia are recycled into the reaction system to improve yield and reduce waste. The product is purified via distillation to achieve >96% purity, a prerequisite for high-quality salt formation.

Alternative Methylamine Sources

Methylamines for this reaction are often generated in situ by reacting methanol with ammonia over acid catalysts at 300–500°C. This step produces a mixture of monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA), which is then directly fed into the γ-BL reaction without separation. This integrated approach minimizes energy costs and simplifies large-scale production.

Preparation of p-Toluenesulfonic Acid

Sulfonation of Toluene

p-Toluenesulfonic acid (PTSA), the acidic component of the salt, is synthesized via sulfonation of toluene with concentrated sulfuric acid. A representative protocol involves refluxing toluene with H₂SO₄ at 110–120°C for 2–4 hours. The reaction proceeds via electrophilic substitution, with the sulfonic acid group attaching para to the methyl group:

The crude product is neutralized with sodium carbonate to form sodium p-toluenesulfonate, which is then purified by recrystallization. For salt formation with NMP, however, the free acid (PTSA) is required, necessitating careful control of the neutralization step.

Formation of 1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt

Acid-Base Reaction in Aqueous Medium

The salt is formed by combining equimolar amounts of NMP and PTSA in a polar solvent. A typical procedure involves:

-

Dissolving NMP (99.13 g/mol) in deionized water at 40–50°C.

-

Gradually adding PTSA (172.2 g/mol) with stirring to maintain a 1:1 molar ratio.

-

Cooling the mixture to 0–5°C to precipitate the salt.

-

Filtering and washing the crystals with cold ethanol or acetone.

The reaction mechanism involves proton transfer from PTSA to the tertiary amine group of NMP, forming a stable ionic pair:

Solvent-Free Synthesis

To avoid solvent contamination, NMP and PTSA may be heated directly at 80–90°C for 1–2 hours. The molten mixture is then cooled, resulting in a crystalline product with >90% yield. This method is advantageous for industrial applications due to its simplicity and reduced waste.

Optimization and Characterization

Critical Reaction Parameters

Key factors influencing salt purity and yield include:

| Factor | Optimal Condition | Effect on Yield |

|---|---|---|

| NMP:PTSA molar ratio | 1:1 | Prevents excess acid/base |

| Reaction temperature | 25–50°C (aqueous) 80–90°C (solvent-free) | Enhances kinetics |

| Cooling rate | 0.5–1°C/min | Improves crystal quality |

Deviations from the 1:1 stoichiometry result in residual reactants, necessitating purification steps such as recrystallization from ethanol/water mixtures.

Analytical Validation

-

FT-IR Spectroscopy : Peaks at 1640 cm⁻¹ (C=O stretch of NMP) and 1170 cm⁻¹ (S=O stretch of PTSA) confirm salt formation.

-

X-ray Diffraction (XRD) : Distinct crystalline patterns differentiate the salt from its precursors.

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C verifies thermal stability.

Industrial and Pharmacological Applications

The salt’s dual functionality—combining NMP’s solvency with PTSA’s acidity—makes it valuable in:

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

Solvent in Chemical Reactions

1-Methyl-2-pyrrolidinone serves as an effective solvent for various chemical reactions due to its dipolar aprotic nature. It is particularly useful in nucleophilic substitution reactions and polymerization processes. The compound's ability to dissolve a wide range of organic and inorganic materials makes it invaluable in laboratory settings.

Pharmaceutical Formulations

In the pharmaceutical industry, 1-methyl-2-pyrrolidinone is utilized as a solvent for drug formulation. Its properties facilitate both oral and transdermal delivery systems, enhancing the bioavailability of active pharmaceutical ingredients. The compound has been employed in the preparation of various drug formulations, including those targeting specific diseases such as cancer and inflammatory conditions .

Case Study: Drug Delivery Systems

A study highlighted the use of NMP in formulating transdermal patches that improve drug permeation through the skin barrier. The incorporation of NMP allowed for higher drug loading and enhanced therapeutic effects compared to traditional solvents .

Lithium-Ion Battery Manufacturing

The compound plays a crucial role in the fabrication of lithium-ion batteries, particularly as a solvent for electrode preparation. Its ability to dissolve polyvinylidene fluoride (PVDF), a common binder used in battery electrodes, is critical for achieving optimal performance characteristics in batteries .

Petrochemical Industry

In petrochemical processing, 1-methyl-2-pyrrolidinone is employed to recover valuable hydrocarbons like 1,3-butadiene and acetylene from gas streams. Its high solvency power facilitates the extraction processes necessary for efficient chemical recovery .

Electronics Manufacturing

The electronics industry utilizes NMP as a cleaning agent and solvent for various manufacturing processes due to its ability to dissolve both organic and inorganic compounds effectively. This application has expanded significantly as manufacturers seek environmentally friendly alternatives to traditional chlorinated solvents .

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Processing | Solvent for reactions | High solvency; miscible with many solvents |

| Pharmaceuticals | Drug formulation | Enhances bioavailability; transdermal delivery |

| Lithium-Ion Batteries | Electrode preparation | Dissolves PVDF; improves battery performance |

| Petrochemical Recovery | Hydrocarbon extraction | Efficient recovery of valuable compounds |

| Electronics Manufacturing | Cleaning agent | Replaces harmful solvents; effective cleaning |

Mechanism of Action

The mechanism of action of 1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Findings :

- Tosylate anions are favored in pharmaceuticals for their ability to form stable, crystalline salts with organic cations, enhancing manufacturability .

- The 1-methyl-2-pyrrolidinone cation, unlike valbenazine or lumateperone, lacks intrinsic pharmacological activity but may serve as a solvent or excipient in formulations .

Structural and Crystallographic Comparisons

The crystal packing and hydrogen-bonding networks of tosylate salts vary significantly based on the cation. For example:

- 2-Aminoanilinium 4-methylbenzenesulfonate (): Monoclinic crystal system (P21/n) with a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å. Cations and anions form [010] chains via N–H⋯O hydrogen bonds .

Key Insight : Hydrogen-bonding patterns in tosylate salts are cation-dependent, influencing solubility, melting points, and dissolution rates .

Stability and Reactivity Considerations

Tosylate salts generally exhibit superior stability compared to hydrochloride or sulfate salts. For example:

Biological Activity

1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt (also known as NMP 4-MBS) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Structure and Composition

1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt is derived from N-methyl-2-pyrrolidone (NMP), a solvent known for its ability to dissolve a wide range of substances. The addition of the 4-methylbenzenesulfonate group enhances its solubility and potential reactivity.

Physical Properties

- Density : 1.03 g/cm³

- Solubility : Soluble in water and organic solvents, which facilitates its use in various applications.

The biological activity of NMP 4-MBS is primarily attributed to its interaction with various biological targets. The mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Cell Membrane Interaction : It may interact with cell membranes, affecting permeability and cellular signaling pathways.

Toxicological Profile

Research indicates that NMP has potential health risks associated with exposure. Key findings include:

- Irritation and Toxicity : NMP is known to be a skin and eye irritant, with systemic effects noted in liver, kidney, and reproductive systems .

- Developmental Toxicity : Studies have reported adverse developmental outcomes, including reduced fetal body weight and skeletal malformations .

Case Studies and Research Findings

Several studies have investigated the biological effects of NMP and its derivatives:

- Study on Reproductive Toxicity :

- Neurotoxicity Assessment :

- Skin Absorption Studies :

Comparative Analysis with Similar Compounds

To understand the unique properties of NMP 4-MBS, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Toxicity Profile |

|---|---|---|

| 1-Methyl-2-pyrrolidinone (NMP) | Solvent properties; enzyme inhibition | Skin irritant; reproductive toxicity |

| 4-Methylbenzenesulfonate | Antibacterial properties | Low toxicity; mild irritant |

| N-Methylpyrrolidone derivatives | Varies widely | Varies; some are neurotoxic |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt in a laboratory setting?

- Methodological Answer : Synthesis typically involves reacting 1-methyl-2-pyrrolidinone with 4-methylbenzenesulfonic acid under controlled stoichiometric conditions. Key steps include:

- Purification : Use reverse-phase HPLC or recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the salt .

- Stoichiometric validation : Confirm molar ratios via titration or NMR integration to ensure complete salt formation .

- Safety : Employ inert atmospheres (e.g., nitrogen) to prevent oxidation or side reactions .

Q. How should researchers handle and dispose of 1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt safely?

- Methodological Answer :

- Handling : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation from 1-methyl-2-pyrrolidinone .

- Disposal : Label waste containers as "Hazardous Waste" and coordinate with institutional hazardous materials managers for incineration or chemical neutralization. Document disposal via standardized forms (e.g., Chemical Waste Pickup Forms) .

Q. What spectroscopic techniques are optimal for characterizing this salt’s structure?

- Methodological Answer :

- X-ray crystallography : Optimize crystal growth using slow evaporation in methanol/water. Refine data with SHELXL for hydrogen-bonding analysis (e.g., N–H⋯O interactions) .

- NMR : Use DMSO-d₆ as a solvent to resolve proton environments of the pyrrolidinone and sulfonate moieties .

- FT-IR : Identify sulfonate S=O stretches (~1180–1120 cm⁻¹) and pyrrolidinone C=O stretches (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this salt?

- Methodological Answer :

- Data validation : Cross-validate using SHELXD for phase determination and SHELXE for density modification. Compare hydrogen-bonding motifs (e.g., [010] chains in analogous salts) to identify structural deviations .

- Twinned data refinement : Apply twin-law matrices in SHELXL for high-symmetry space groups (e.g., monoclinic P2₁/n) .

- Thermal analysis : Pair crystallography with DSC to detect polymorphic transitions that may explain data inconsistencies .

Q. What environmental risk assessment strategies are appropriate for this compound?

- Methodological Answer :

- Persistence evaluation : Conduct biodegradation assays (e.g., OECD 301F) to measure half-life in aquatic systems. Prioritize sulfonate group stability .

- Toxicity profiling : Use Daphnia magna or algal growth inhibition tests (OECD 201/202) to assess ecotoxicity. Compare results to structurally similar salts (e.g., triethanolamine 4-methylbenzenesulfonate) .

- Modeling : Apply QSAR models to predict bioaccumulation potential based on logP values .

Q. How does this salt enhance performance in lithium-ion battery electrolytes?

- Methodological Answer :

- Conductivity studies : Use impedance spectroscopy to measure ionic conductivity in carbonate-based electrolytes. Compare with additives like LiF or fluorinated carbamates .

- SEI formation analysis : Employ XPS or TEM to evaluate the salt’s role in stabilizing solid-electrolyte interphases (SEIs) on lithium anodes .

- Thermal stability : Perform ARC (accelerated rate calorimetry) to assess decomposition thresholds under high-voltage cycling .

Q. What quality control measures ensure batch consistency in pharmacological studies?

- Methodological Answer :

- Purity assays : Quantify residual solvents (e.g., 1-methyl-2-pyrrolidinone) via GC-MS. Target <1% impurities for in vivo applications .

- Salt content analysis : Use ion chromatography to verify stoichiometric ratios of sulfonate counterions .

- Bioassay standardization : Pre-screen batches in cell viability assays (e.g., MTT) to confirm consistent biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.